

# Hg-10-102-01: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Hg-10-102-01

Cat. No.: B607943

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This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **Hg-10-102-01**, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). This document includes detailed experimental protocols and data presented in a structured format to facilitate research and development efforts in the field of neurodegenerative diseases, particularly Parkinson's disease.

## Chemical Structure and Properties

**Hg-10-102-01**, with the chemical name (4-((5-chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxyphenyl)(morpholino)methanone, is a small molecule inhibitor of LRRK2. Its key identifiers and physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers for **Hg-10-102-01**

Identifier	Value
IUPAC Name	(4-((5-chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxyphenyl)(morpholino)methanone
CAS Number	1351758-81-0
Molecular Formula	C <sub>17</sub> H <sub>20</sub> ClN <sub>5</sub> O <sub>3</sub>
Molecular Weight	377.83 g/mol
SMILES	<chem>COC1=CC(=CC=C1NC1=NC(NC)=C(Cl)C=N1)C(=O)N1CCOCC1</chem>
InChI Key	YEVOZZZLKJKCCD-UHFFFAOYSA-N

Table 2: Physicochemical Properties of **Hg-10-102-01**

Property	Value
Appearance	Solid Powder
Purity	≥98%
Solubility	DMSO: up to 100 mM
Storage	Dry, dark at -20°C for up to 1 year

## Pharmacological Properties

**Hg-10-102-01** is a highly potent, ATP-competitive inhibitor of LRRK2, demonstrating selectivity for both the wild-type enzyme and the pathogenic G2019S mutant, which is commonly associated with Parkinson's disease.[\[1\]](#)[\[2\]](#)[\[3\]](#) The compound has been shown to be brain-penetrant, a critical feature for targeting neurological disorders.[\[1\]](#)

Table 3: In Vitro Inhibitory Activity of **Hg-10-102-01** against LRRK2

Target	IC <sub>50</sub> (nM)
LRRK2 (Wild-Type)	20.3[4]
LRRK2 (G2019S Mutant)	3.2[4]
LRRK2 (A2016T Mutant)	153[2]
LRRK2 (G2019S + A2016T Mutant)	95.9[2]

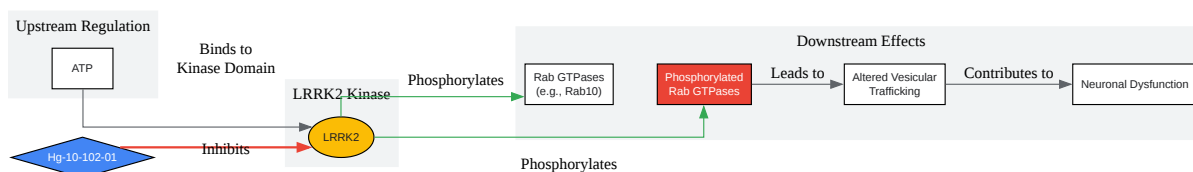
**Hg-10-102-01** also exhibits inhibitory activity against other kinases at higher concentrations, with IC<sub>50</sub> values of 0.6  $\mu$ M for MNK2 and 2.1  $\mu$ M for MLK1.[4]

## Mechanism of Action

**Hg-10-102-01** exerts its inhibitory effect by competing with ATP for the binding site in the kinase domain of LRRK2. This inhibition leads to a dose-dependent reduction in the phosphorylation of LRRK2 at key autophosphorylation sites, such as Ser910 and Ser935, in both cellular and in vivo models.[1][4] The dephosphorylation of these sites is a reliable biomarker of LRRK2 kinase activity inhibition.

## Signaling Pathway

LRRK2 is a complex, multi-domain protein that functions as a kinase and a GTPase. Its kinase activity is implicated in various cellular processes, and its dysregulation is a key factor in the pathogenesis of Parkinson's disease. **Hg-10-102-01**, by inhibiting LRRK2 kinase activity, modulates these downstream signaling events.



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Caption: LRRK2 signaling pathway and the inhibitory action of **Hg-10-102-01**.

## Experimental Protocols

This section provides detailed methodologies for key experiments involving **Hg-10-102-01**.

### Synthesis of Hg-10-102-01

The synthesis of **Hg-10-102-01** can be achieved through a multi-step process starting from commercially available reagents. A plausible synthetic route is outlined below, based on related syntheses.



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Caption: General synthetic workflow for **Hg-10-102-01**.

Protocol:

- Synthesis of Intermediate A: React 2,4,5-trichloropyrimidine with methylamine to selectively substitute one chlorine atom.
- Synthesis of Intermediate B: Couple the product from Step 1 with 3-methoxy-4-nitroaniline under appropriate coupling conditions.
- Reduction of Nitro Group: Reduce the nitro group of the coupled product to an amine using a standard reducing agent (e.g., iron powder in acetic acid or catalytic hydrogenation).
- Amide Coupling: React the resulting aniline derivative with morpholine-4-carbonyl chloride or a similar activated morpholine species to form the final product, **Hg-10-102-01**.
- Purification: Purify the final compound using column chromatography or recrystallization.

Note: This is a generalized protocol. Specific reaction conditions, solvents, and catalysts should be optimized based on laboratory-scale experiments.

## In Vitro LRRK2 Kinase Inhibition Assay

This protocol describes a method to determine the  $IC_{50}$  of **Hg-10-102-01** against LRRK2 using a luminescence-based kinase assay.

Materials:

- Recombinant LRRK2 enzyme (wild-type or mutant)
- LRRK2-specific substrate peptide (e.g., LRRKtide)
- ATP
- **Hg-10-102-01**
- Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM  $MgCl_2$ , 0.1 mg/mL BSA, 50  $\mu$ M DTT)
- ADP-Glo™ Kinase Assay kit (Promega) or similar
- 384-well plates
- Plate reader capable of luminescence detection

Protocol:

- Prepare a serial dilution of **Hg-10-102-01** in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
- Add 1  $\mu$ L of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
- Add 2  $\mu$ L of LRRK2 enzyme solution to each well.
- Add 2  $\mu$ L of a mixture of LRRK2 substrate and ATP to each well to initiate the kinase reaction.

- Incubate the plate at room temperature for 60-120 minutes.
- Add 5  $\mu$ L of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
- Add 10  $\mu$ L of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert the newly synthesized ADP to ATP and then to a luminescent signal.
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC<sub>50</sub> value by fitting the data to a four-parameter logistic curve.

## Cellular LRRK2 Autophosphorylation Assay

This protocol details the assessment of **Hg-10-102-01**'s effect on LRRK2 autophosphorylation in a cellular context using Western blotting.

Materials:

- HEK293 cells stably expressing LRRK2 (wild-type or mutant)
- Cell culture medium and supplements
- **Hg-10-102-01**
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-pSer935-LRRK2, anti-total LRRK2, anti-GAPDH (loading control)
- HRP-conjugated secondary antibodies

- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

Protocol:

- Plate HEK293-LRRK2 cells in 6-well plates and allow them to adhere overnight.
- Treat the cells with varying concentrations of **Hg-10-102-01** (e.g., 0.1  $\mu$ M to 3  $\mu$ M) or DMSO for 90 minutes.
- Wash the cells with ice-cold PBS and lyse them with 100  $\mu$ L of lysis buffer per well.
- Scrape the cells and collect the lysates. Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
- Determine the protein concentration of the supernatants using a BCA assay.
- Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
- Load equal amounts of protein (e.g., 20  $\mu$ g) per lane on an SDS-PAGE gel and perform electrophoresis.
- Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies (anti-pSer935-LRRK2 and anti-total LRRK2, typically overnight at 4°C).
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

- Quantify the band intensities and normalize the pSer935-LRRK2 signal to the total LRRK2 signal.

## In Vivo Mouse Pharmacodynamic Study

This protocol outlines a procedure to evaluate the in vivo efficacy of **Hg-10-102-01** in inhibiting LRRK2 phosphorylation in mice.

Materials:

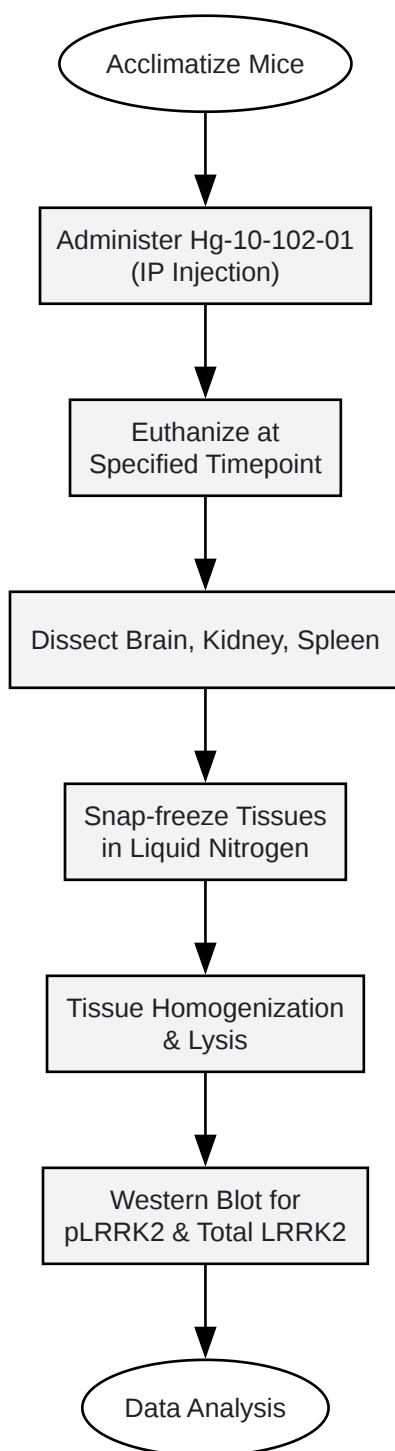
- Male C57BL/6 mice (8-10 weeks old)
- **Hg-10-102-01**
- Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
- Syringes and needles for intraperitoneal (IP) injection
- Anesthesia (e.g., isoflurane)
- Dissection tools
- Liquid nitrogen
- Tissue homogenization buffer and equipment
- Western blotting reagents (as described in section 4.3)

Protocol:

- Acclimate mice to the housing conditions for at least one week.
- Prepare a formulation of **Hg-10-102-01** in the vehicle at the desired concentrations for dosing (e.g., 10, 30, 50, 100 mg/kg).
- Administer a single dose of **Hg-10-102-01** or vehicle to the mice via IP injection.
- At a specified time point post-dosing (e.g., 1-2 hours), euthanize the mice by an approved method.



- Rapidly dissect tissues of interest (e.g., brain, kidney, spleen) and snap-freeze them in liquid nitrogen.
- Store the tissues at -80°C until analysis.
- Homogenize the frozen tissues in lysis buffer and prepare protein lysates as described in section 4.3.
- Perform Western blot analysis to determine the levels of pSer935-LRRK2 and total LRRK2 in the tissue lysates.
- Analyze the data to assess the dose-dependent inhibition of LRRK2 phosphorylation in different tissues.



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Caption: Experimental workflow for in vivo pharmacodynamic studies of **Hg-10-102-01**.

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